(4-Chlorophenyl)(4-fluorophenyl)methanol
Description
(4-Chlorophenyl)(4-fluorophenyl)methanol is an organic compound with the molecular formula C13H10ClFO It is characterized by the presence of both chlorine and fluorine atoms attached to phenyl rings, making it a halogenated aromatic alcohol
Properties
IUPAC Name |
(4-chlorophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIWCQYNVZQYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505155 | |
| Record name | (4-Chlorophenyl)(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2795-76-8 | |
| Record name | (4-Chlorophenyl)(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)(4-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(4-fluorophenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylmagnesium chloride (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition, followed by hydrolysis to yield the desired product. The reaction conditions often include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, (4-Chlorophenyl)(4-fluorophenyl)methanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding hydrocarbon, (4-Chlorophenyl)
Biological Activity
(4-Chlorophenyl)(4-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features two aromatic rings substituted with chlorine and fluorine atoms, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies suggest that compounds with similar structures often exhibit:
- Cholinesterase Inhibition : Compounds that inhibit cholinesterases have been linked to potential treatments for Alzheimer's disease .
- Histamine Receptor Affinity : Some derivatives exhibit significant affinity for histamine receptors, which could be relevant for allergy treatments .
- Antioxidant Activity : Related compounds have shown antioxidant properties, contributing to cellular protection against oxidative stress .
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound and related compounds:
Case Studies
-
Cholinesterase Inhibition :
A study evaluated the cholinesterase inhibitory activity of various benzophenone derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited significant inhibition of butyrylcholinesterase (BuChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . -
Histamine Receptor Studies :
Research on a series of benzophenone derivatives demonstrated that some compounds showed high affinity for histamine H3 receptors, suggesting their potential use in treating allergic reactions or other histamine-related conditions. The specific interactions and binding affinities were characterized using radiolabeled ligand binding assays . -
Antioxidant Properties :
Another study focused on the antioxidant activity of phenolic compounds, highlighting that this compound derivatives could effectively scavenge free radicals, thus providing protective effects against oxidative damage in cellular models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
